molecular formula C13H16O6 B1620246 3-(3,4-Dimethoxyphenyl)pentanedioic acid CAS No. 34811-27-3

3-(3,4-Dimethoxyphenyl)pentanedioic acid

Cat. No.: B1620246
CAS No.: 34811-27-3
M. Wt: 268.26 g/mol
InChI Key: TZSDBIPKDYTSKC-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)pentanedioic acid, also known as DMPA, is a molecule with a molecular formula of C13H16O6 . It belongs to the class of dicarboxylic acids and contains two carboxylic acid groups and a phenyl group with two methoxy groups attached to it.


Molecular Structure Analysis

The this compound molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 2 ether(s) (aromatic) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.27 .

Scientific Research Applications

Identification in Environmental Studies

3-(3,4-Dimethoxyphenyl)pentanedioic acid is identified in environmental research, particularly in the study of atmospheric particulate matter. For instance, it was found in atmospheric samples collected in the southeastern United States, indicating its presence in secondary organic aerosol originating from biogenic hydrocarbons (Jaoui et al., 2005).

Synthesis in Organic Chemistry

This compound is relevant in the synthesis of various organic compounds. It has been involved in reactions for creating dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, indicating its utility in heterocyclic compound synthesis (Zinchenko et al., 2009).

Radiopharmaceutical Research

In radiopharmaceutical research, derivatives of this compound are synthesized for potential use in brain imaging and nuclear medicine, indicating its significance in developing diagnostic tools (Braun et al., 1977).

Medicinal Intermediate Synthesis

This compound plays a role in the synthesis of intermediates for medicinal applications. For instance, it's involved in the preparation of compounds used as HIV restrainers, demonstrating its importance in pharmaceutical synthesis (Zhang et al., 2007).

Application in Agriculture

In agricultural research, this compound derivatives have shown fungicidal and insecticidal activities, highlighting its potential use in pest control (Liu et al., 2004).

X-Ray Imaging Applications

The compound has potential in X-ray imaging applications. A study synthesized a related compound with high radiopacity, suggesting its use in clinical imaging scenarios (Gopan et al., 2021).

Safety and Hazards

The safety data sheet for 3-(3,4-Dimethoxyphenyl)pentanedioic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-18-10-4-3-8(5-11(10)19-2)9(6-12(14)15)7-13(16)17/h3-5,9H,6-7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSDBIPKDYTSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358155
Record name 3-(3,4-dimethoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34811-27-3
Record name 3-(3,4-dimethoxyphenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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